molecular formula C24H27N3O2S B2804736 8-methoxy-N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251547-03-1

8-methoxy-N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2804736
CAS No.: 1251547-03-1
M. Wt: 421.56
InChI Key: CEPFEQFJYQTMLA-UHFFFAOYSA-N
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Description

8-methoxy-N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials might include 4-isopropylaniline, 8-methoxyquinoline, and thiomorpholine. The synthetic route could involve:

    Nitration and Reduction: Nitration of 4-isopropylaniline followed by reduction to obtain 4-isopropylphenylamine.

    Quinoline Formation: Synthesis of 8-methoxyquinoline through a Skraup synthesis or other quinoline-forming reactions.

    Coupling Reaction: Coupling of 4-isopropylphenylamine with 8-methoxyquinoline under appropriate conditions to form the intermediate.

    Thiomorpholine Addition: Introduction of thiomorpholine to the intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiomorpholino groups.

    Reduction: Reduction reactions could target the quinoline ring or the isopropyl group.

    Substitution: Substitution reactions might occur at the aromatic rings or the quinoline nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives are often studied for their ability to interact with biological targets such as enzymes and receptors.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as DNA, enzymes, or receptors. The compound might inhibit enzyme activity, bind to DNA, or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline structure.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Cinchonine: An alkaloid with a quinoline structure used in the treatment of malaria.

Uniqueness

8-methoxy-N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the thiomorpholino group, which might confer distinct biological properties compared to other quinoline derivatives. Its specific substitution pattern on the quinoline ring also sets it apart from similar compounds.

Properties

IUPAC Name

[8-methoxy-4-(4-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-16(2)17-7-9-18(10-8-17)25-20-15-21(24(28)27-11-13-30-14-12-27)26-23-19(20)5-4-6-22(23)29-3/h4-10,15-16H,11-14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPFEQFJYQTMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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